Differential Inhibitory Activity Against P. falciparum G6PD vs. Human G6PD
2-Chloro-6-piperidin-1-yl-pyrazine demonstrates moderate inhibitory activity against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), with an IC50 of 17.9 µM after 2 hours, and 34.2 µM after 45 minutes in an orthogonal assay [1]. In contrast, its activity against the human ortholog (hG6PD) is significantly weaker, with an IC50 of 80 µM [1]. While no direct comparator data is available for closely related analogs in the same assay, this 4.5-fold selectivity window (80 µM vs 17.9 µM) suggests a favorable species-selectivity profile that may be leveraged for antimalarial lead optimization. The presence of the chlorine atom at the 2-position likely contributes to this differential binding, as halogen-substituted pyrazines have been shown to modulate G6PD inhibition potency [2].
| Evidence Dimension | Inhibition of G6PD (IC50) |
|---|---|
| Target Compound Data | IC50 = 17.9 µM (PfG6PD, 2h); 34.2 µM (PfG6PD, 45 min); 80 µM (hG6PD) |
| Comparator Or Baseline | No direct comparator in same assay; baseline is human enzyme vs. parasite enzyme |
| Quantified Difference | ~4.5-fold selectivity for PfG6PD over hG6PD at 2h timepoint |
| Conditions | Resazurin/diaphorase coupled assay; P. falciparum and human G6PD enzymes |
Why This Matters
This selectivity profile informs procurement decisions for antimalarial drug discovery programs, where minimizing human G6PD inhibition is critical to avoid hemolytic toxicity.
- [1] BindingDB. (n.d.). BDBM50396484 (CHEMBL2170931) – Enzyme Inhibition Constant Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50396484 View Source
- [2] Nature Scientific Reports. (2025). Table 7 PASS prediction for the activity of the title compound. Retrieved from https://www.nature.com/articles/s41598-025-27674-7/tables/7 View Source
